

# Application of M4 Positive Allosteric Modulators (PAMs) in Preclinical Models of Psychosis

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## Compound of Interest

Compound Name: M4 mAChR Modulator-1

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## Introduction

The development of novel therapeutic strategies for psychosis, a hallmark of schizophrenia, remains a significant challenge in modern medicine. While current antipsychotics primarily target the dopamine D2 receptor, they are often associated with limiting side effects and incomplete efficacy, particularly against negative and cognitive symptoms. The muscarinic acetylcholine M4 receptor has emerged as a promising alternative target.[1][2] M4 receptors are strategically located in brain regions implicated in the pathophysiology of psychosis, where they modulate dopaminergic and cholinergic neurotransmission.[3][4] Positive allosteric modulators (PAMs) of the M4 receptor offer a nuanced approach by enhancing the receptor's response to the endogenous ligand, acetylcholine, thereby offering the potential for greater specificity and reduced side effects compared to orthosteric agonists.[1]

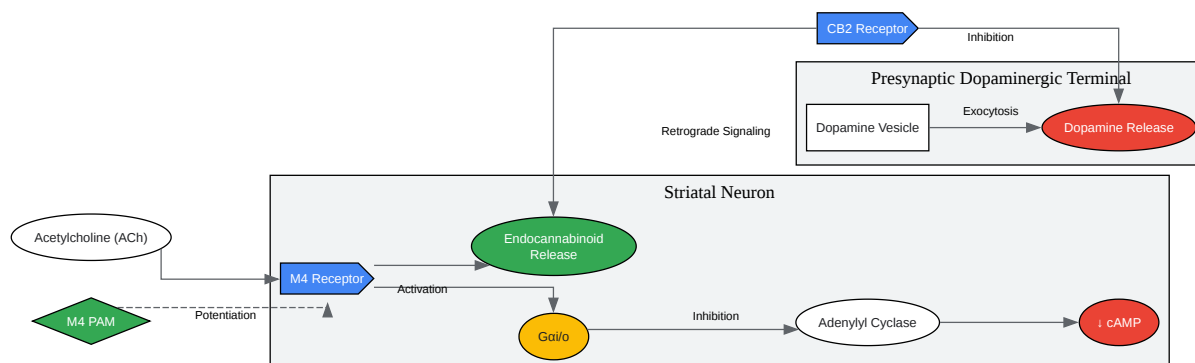
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of M4 PAMs in preclinical rodent models of psychosis. It summarizes key quantitative data, outlines experimental methodologies for pivotal assays, and provides visual representations of relevant signaling pathways and experimental workflows.

## M4 Receptor Signaling and Mechanism of Action in Psychosis

M4 receptors are G*α*i/o-coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[5] In the context of psychosis, the therapeutic potential of M4 PAMs is largely attributed to their ability to modulate dopamine release in the striatum and nucleus accumbens.[4][6][7] This is achieved through a complex interplay of direct and indirect mechanisms:

- **Modulation of Cholinergic Interneurons:** M4 receptors are expressed as autoreceptors on striatal cholinergic interneurons. Their activation leads to a reduction in acetylcholine release, which in turn can influence dopamine release.
- **Action on Spiny Projection Neurons:** M4 receptors are also located on medium spiny neurons in the striatum. Their activation on these neurons can indirectly influence dopaminergic signaling.[8]
- **Endocannabinoid System Involvement:** Recent evidence suggests that the antipsychotic-like effects of M4 PAMs may be mediated by a novel signaling pathway involving the CB2 cannabinoid receptor-dependent inhibition of dopamine release.[8]

This modulation of the dopamine system by M4 PAMs provides a mechanistic basis for their antipsychotic-like effects observed in preclinical models.



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M4 PAM signaling pathway modulating dopamine release.

## Key Preclinical Behavioral Models

The antipsychotic potential of M4 PAMs is typically assessed in a battery of rodent behavioral assays that model different aspects of psychosis.

### Amphetamine-Induced Hyperlocomotion (AHL)

This model is widely used to screen for antipsychotic activity. Psychostimulants like amphetamine increase dopamine release in the striatum, leading to hyperlocomotion in rodents. Effective antipsychotics, including M4 PAMs, can attenuate this effect.<sup>[6][7][9]</sup>

### Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in individuals with schizophrenia. A weak auditory stimulus (prepulse) presented shortly before a startling stimulus (pulse) normally inhibits the startle response. This inhibition is disrupted by dopamine agonists and this disruption can be reversed by antipsychotic drugs.<sup>[10][11]</sup>

## Conditioned Avoidance Responding (CAR)

The CAR test assesses an animal's ability to learn to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone).[\[12\]](#)[\[13\]](#) Antipsychotic drugs selectively suppress this conditioned avoidance response without impairing the ability to escape the aversive stimulus.[\[12\]](#)

## Quantitative Data Summary

The following tables summarize the in vitro potency of selected M4 PAMs and their in vivo efficacy in key preclinical models of psychosis.

Table 1: In Vitro Potency of M4 PAMs

Compound	Target	Assay	Potency (EC <sub>50</sub> )	Species	Reference
VU0152100	M4 Receptor	Calcium Mobilization	1.3 $\mu$ M	Rat	<a href="#">[6]</a>
VU0467154	M4 Receptor	Calcium Mobilization	180 nM	Human	<a href="#">[14]</a>
VU0467485	M4 Receptor	Calcium Mobilization	330 nM	Human	<a href="#">[15]</a>

Table 2: In Vivo Efficacy of M4 PAMs in Preclinical Psychosis Models

Compound	Model	Species	Dose Range (mg/kg, i.p.)	Effect	Reference
VU0152100	Amphetamine -Induced Hyperlocomotion	Rat	10 - 56.6	Dose- dependent reversal	<a href="#">[6]</a> <a href="#">[16]</a>
VU0152100	Amphetamine -Induced PPI Deficit	Rat	10 - 56.6	Blockade of deficit	<a href="#">[7]</a> <a href="#">[16]</a>
VU0467154	MK-801- Induced Hyperlocomotion	Mouse	1 - 10	Dose- dependent reversal	<a href="#">[17]</a>
VU0467154	MK-801- Induced Learning Deficits	Mouse	1 - 10	Amelioration of deficits	<a href="#">[17]</a>
VU0467485	Amphetamine -Induced Hyperlocomotion	Rat	3 - 30	Reversal of hyperlocomotion	<a href="#">[18]</a>

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

### Protocol 1: Amphetamine-Induced Hyperlocomotion (AHL)

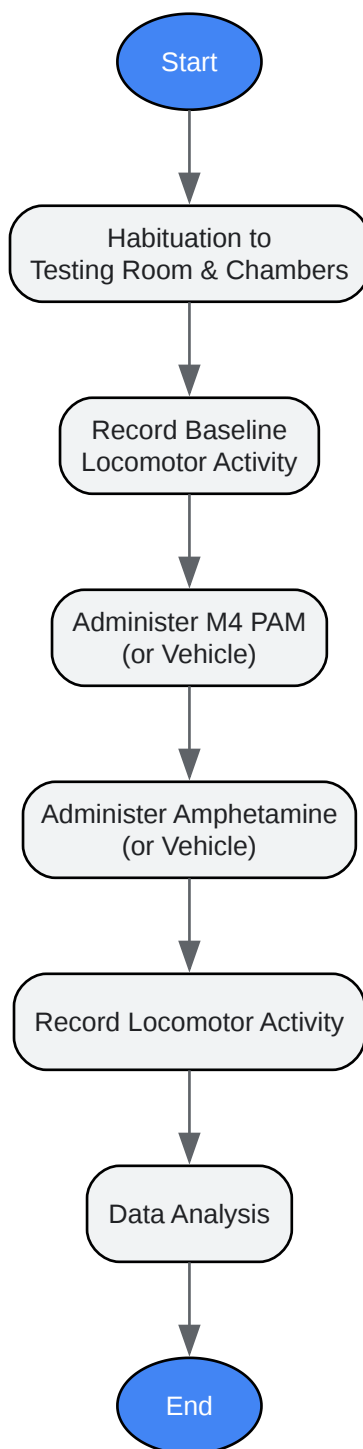
Objective: To assess the ability of an M4 PAM to reverse hyperlocomotion induced by amphetamine in rodents.

Materials:

- Rodents (rats or mice)
- Open-field activity chambers equipped with infrared beams
- D-amphetamine sulfate
- M4 PAM test compound
- Vehicle for amphetamine and test compound
- Syringes and needles for injection

Procedure:

- Habituation: Habituate the animals to the testing room for at least 60 minutes before the experiment. On preceding days, habituate the animals to the open-field chambers for 30-60 minutes.[\[19\]](#)
- Baseline Activity: Place each animal in an individual activity chamber and record baseline locomotor activity for 30-60 minutes.[\[19\]](#)
- Drug Administration:
  - Administer the M4 PAM or vehicle via the appropriate route (e.g., intraperitoneally, i.p.) at a predetermined time before amphetamine administration (e.g., 30-60 minutes).
  - Administer D-amphetamine (e.g., 0.5-2 mg/kg, s.c. or i.p.) or vehicle.[\[20\]](#)[\[21\]](#)
- Data Recording: Immediately after amphetamine injection, place the animals back into the activity chambers and record locomotor activity for 60-120 minutes.[\[19\]](#)
- Data Analysis: Analyze the total distance traveled or the number of beam breaks. Compare the activity of the M4 PAM + amphetamine group to the vehicle + amphetamine group. A significant reduction in locomotor activity in the M4 PAM-treated group indicates antipsychotic-like efficacy.



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Experimental workflow for the AHL test.

## Protocol 2: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

Objective: To determine if an M4 PAM can reverse deficits in sensorimotor gating induced by a dopamine agonist.

Materials:

- Rodents (rats or mice)
- Startle response chambers with a loudspeaker and a sensor to detect whole-body startle
- Dopamine agonist (e.g., apomorphine or amphetamine)
- M4 PAM test compound
- Vehicle for agonist and test compound
- Syringes and needles for injection

Procedure:

- Habituation: Acclimate the animals to the testing room for at least 60 minutes.
- Drug Administration: Administer the M4 PAM or vehicle, followed by the dopamine agonist or vehicle at appropriate pretreatment times.
- Testing Session:
  - Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise.[\[22\]](#)
  - The test session consists of a series of trials presented in a pseudorandom order:
    - Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.[\[22\]](#)
    - Prepulse-alone trials: A weak acoustic stimulus (e.g., 70-85 dB) is presented.[\[23\]](#)
    - Prepulse-pulse trials: The prepulse is presented 30-500 ms before the pulse.[\[11\]](#)
    - No-stimulus trials: Only background noise is present.



- **Data Recording:** The startle response (amplitude of the whole-body flinch) is recorded for each trial.
- **Data Analysis:** Calculate the percentage of PPI for each prepulse intensity using the formula:  $\%PPI = 100 \times [(\text{mean startle amplitude of pulse-alone trials} - \text{mean startle amplitude of prepulse-pulse trials}) / \text{mean startle amplitude of pulse-alone trials}]$ .[\[22\]](#) Compare the %PPI between treatment groups. A reversal of the dopamine agonist-induced deficit in PPI by the M4 PAM indicates potential antipsychotic efficacy.

### Protocol 3: In Vivo Microdialysis for Dopamine Release

**Objective:** To measure the effect of an M4 PAM on extracellular dopamine levels in the striatum or nucleus accumbens.

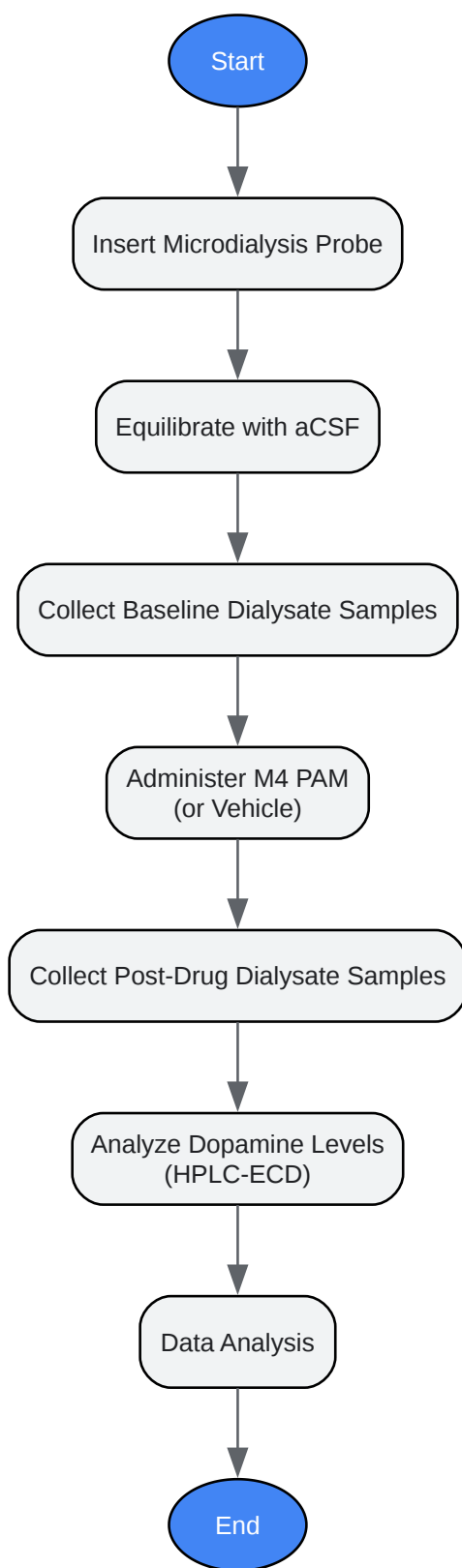
**Materials:**

- Rats or mice with stereotactically implanted guide cannulae targeting the brain region of interest
- Microdialysis probes
- Syringe pump
- Fraction collector
- Artificial cerebrospinal fluid (aCSF)
- M4 PAM test compound
- High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system
- Dopamine standards

**Procedure:**

- **Probe Insertion:** Gently insert the microdialysis probe through the guide cannula into the target brain region of the awake and freely moving animal.

- **Equilibration:** Perfuse the probe with aCSF at a slow flow rate (e.g., 1-2  $\mu\text{L}/\text{min}$ ) for 1-2 hours to allow for equilibration and establishment of a stable baseline of dopamine levels.[24]
- **Baseline Collection:** Collect several baseline dialysate samples (e.g., every 20 minutes) to determine the basal dopamine concentration.
- **Drug Administration:** Administer the M4 PAM or vehicle systemically (e.g., i.p.).
- **Post-Drug Collection:** Continue to collect dialysate samples for several hours after drug administration.
- **Sample Analysis:** Analyze the concentration of dopamine in the dialysate samples using HPLC-ECD.[25]
- **Data Analysis:** Express the dopamine levels as a percentage of the baseline concentration for each animal. Compare the time course of dopamine release between the M4 PAM and vehicle-treated groups.



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Experimental workflow for in vivo microdialysis.

## Conclusion

The preclinical data strongly support the continued investigation of M4 PAMs as a novel therapeutic approach for psychosis. The ability of these compounds to modulate dopamine release through a distinct mechanism from current antipsychotics offers the potential for improved efficacy and a better side-effect profile. The protocols and data presented in this document provide a foundational resource for researchers to effectively design and execute preclinical studies to further evaluate the therapeutic potential of M4 PAMs. Future research should continue to explore the long-term efficacy and safety of these compounds, as well as their potential to address the negative and cognitive symptoms of schizophrenia.[14]

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